REACTION_CXSMILES
|
[O:1]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[O:14]C)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.I.C(OC(=O)C)(=O)C.O>CCOCC.C(O)(=O)C>[O:1]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[OH:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
After being cooled
|
Type
|
WASH
|
Details
|
the solution was washed with an aqueous saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
This ether solution was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
to give yellow solids
|
Type
|
WASH
|
Details
|
The crystals were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with n-hexane, and dried at 80° C. under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |